![molecular formula C18H23NO2 B2506608 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1232776-78-1](/img/structure/B2506608.png)
2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol, is not directly studied in the provided papers. However, similar compounds with Schiff base characteristics have been synthesized and analyzed, which can provide insights into the behavior and properties of the compound . Schiff bases are typically formed by the condensation of an aldehyde or ketone with a primary amine and are known for their diverse applications in various fields, including their use as anticorrosion agents and antioxidants .
Synthesis Analysis
The synthesis of Schiff base compounds involves the reaction of an amine with an aldehyde or ketone. In the first paper, the Schiff base compound was synthesized by reacting 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde, resulting in a compound with significant anticorrosion properties . The second paper describes the synthesis of a related Schiff base from vanillin and p-anisidine using water as a solvent and a stirrer method, achieving a high yield of 95% . These methods suggest that the synthesis of this compound could potentially follow a similar pathway, with the appropriate selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Schiff base compounds is characterized by the presence of a carbon-nitrogen double bond. The first paper provides a detailed analysis of the molecular structure using NMR, IR, and UV-Vis spectroscopies, as well as DFT calculations. The molecule exhibits a twisted conformation, and the crystal structure is stabilized by various non-covalent interactions, including hydrogen bonds and π-π interactions . These findings can be extrapolated to predict the molecular structure of this compound, which would likely exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of Schiff bases can be predicted using local and global reactivity descriptors. The first paper discusses the use of DFT calculations to predict the reactivity of the synthesized compound, which showed excellent agreement with experimental data . This approach could be applied to this compound to understand its potential reactions and interactions with other chemical species.
Physical and Chemical Properties Analysis
Schiff bases exhibit distinct physical and chemical properties, such as melting points, solubility, and spectral characteristics. The second paper reports the physical properties of the synthesized compound, including its melting point range and solubility in water and NaOH . The chemical properties were characterized using FTIR, GC-MS, and H-NMR, providing a comprehensive profile of the compound's behavior. The antioxidant activity was also evaluated, with the compound showing potent activity . These analyses are relevant for assessing the properties of this compound, which may share similar properties due to structural similarities.
Applications De Recherche Scientifique
Synthesis and Molecular Structures
Research in the field of organic chemistry has focused on the synthesis and characterization of compounds with similar structural motifs. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via Schiff bases reduction route, highlighting their potential as starting materials for the synthesis of azo dyes and dithiocarbamate, which are significant in various industrial applications (Ajibade & Andrew, 2021).
Antioxidant and Biological Activities
Investigations into the antioxidant and antibacterial activities of related compounds have been conducted. Oloyede-Akinsulere et al. (2018) synthesized and characterized several substituted salicylaldimines, evaluating their antibacterial and antioxidant activities. Their findings suggested that electron-donating groups in these compounds enhance their antibacterial and antioxidant activities, which could have implications for developing new pharmaceutical agents or preservatives (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Coordination Chemistry and Metal Complexes
In the realm of coordination chemistry, Mukherjee, Lloret, and Mukherjee (2010) synthesized new tripodal ligands with an N2O2 donor set, leading to the formation of CoII and ZnII complexes. These complexes were studied for their magnetic properties and potential catalytic activities, providing insights into their applications in catalysis and materials science (Mukherjee, Lloret, & Mukherjee, 2010).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The pharmacokinetic properties of a compound depend on many factors, including its size, charge, lipophilicity, and the presence of functional groups. This compound, with a molecular weight of 285.38 , falls within the range that is generally considered favorable for oral bioavailability. The presence of the methoxy and amine groups could potentially affect its absorption, distribution, metabolism, and excretion, but without specific studies, it’s hard to predict the exact impact.
Propriétés
IUPAC Name |
2-methoxy-6-[[(4-propan-2-ylphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)15-9-7-14(8-10-15)11-19-12-16-5-4-6-17(21-3)18(16)20/h4-10,13,19-20H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPZFRUXXWKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

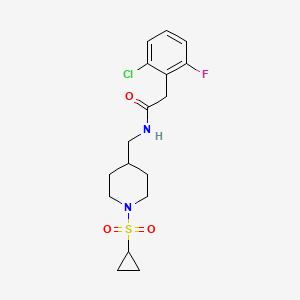
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
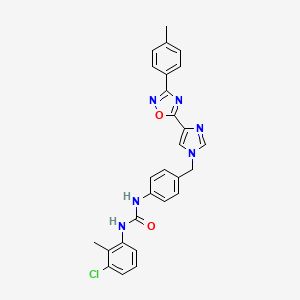
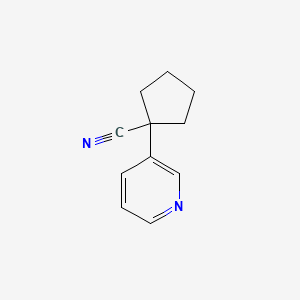

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
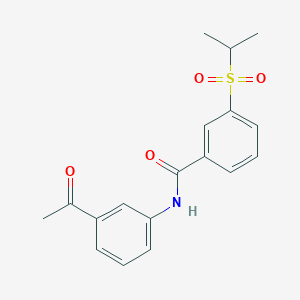
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)
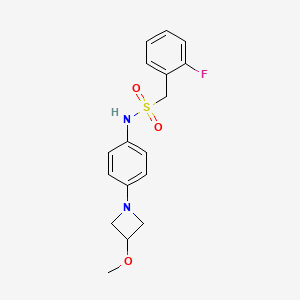
![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)
![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)